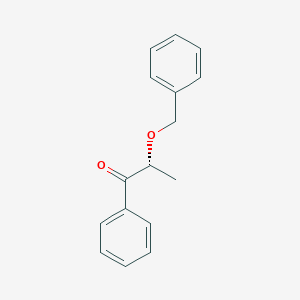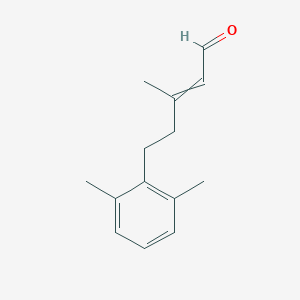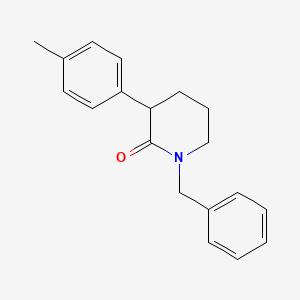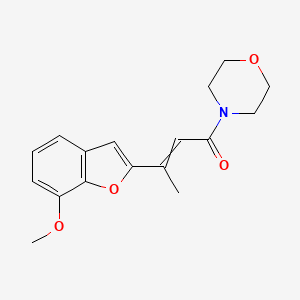
3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran ring substituted with a methoxy group and a morpholine ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 7th position of the benzofuran ring using methylating agents such as dimethyl sulfate or methyl iodide.
Formation of the Butenone Moiety: The butenone side chain can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Morpholine Substitution: The morpholine ring can be attached via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the butenone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group in the butenone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Morpholine, alkyl halides
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with alcohol or alkane groups
Substitution: Substituted derivatives with different alkyl or aryl groups
Aplicaciones Científicas De Investigación
“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of “3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” would depend on its specific biological target. Generally, compounds with benzofuran and morpholine moieties may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy group and butenone moiety could also play roles in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxybenzofuran: Lacks the morpholine and butenone moieties.
Morpholine derivatives: Lacks the benzofuran ring.
Butenone derivatives: Lacks the benzofuran and morpholine rings.
Uniqueness
“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” is unique due to the combination of its benzofuran, methoxy, morpholine, and butenone moieties, which may confer distinct chemical and biological properties compared to its individual components or simpler derivatives.
Propiedades
Número CAS |
826992-38-5 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
3-(7-methoxy-1-benzofuran-2-yl)-1-morpholin-4-ylbut-2-en-1-one |
InChI |
InChI=1S/C17H19NO4/c1-12(10-16(19)18-6-8-21-9-7-18)15-11-13-4-3-5-14(20-2)17(13)22-15/h3-5,10-11H,6-9H2,1-2H3 |
Clave InChI |
NFPTUKOHUYWURA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)N1CCOCC1)C2=CC3=C(O2)C(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



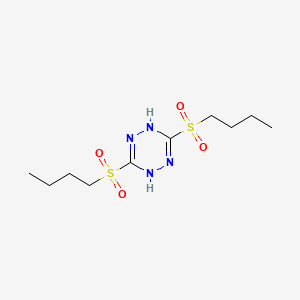
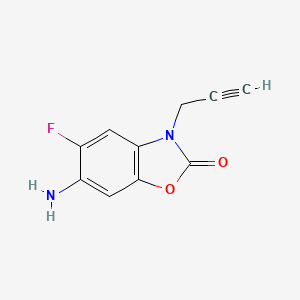
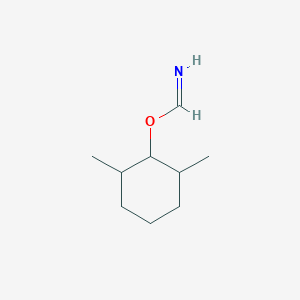
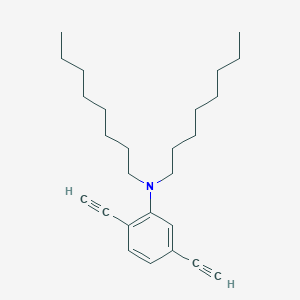
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)
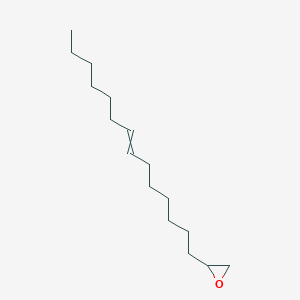
![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
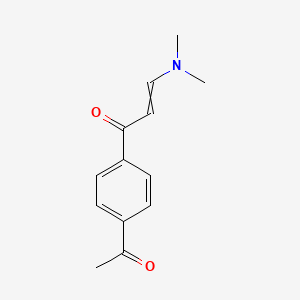
![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)
